Isochandalone
Overview
Description
Isochandalone is a natural product isolated and purified from the herbs of Derris robusta . It is a prenylated isoflavone with the molecular formula C25H24O5 and a molecular weight of 404.46 g/mol . This compound is known for its unique chemical structure, which includes a 4H-1-benzopyran-4-one core with various substituents, including hydroxyl and prenyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isochandalone can be synthesized through various organic synthesis methods. One common approach involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as Derris robusta . The process includes solvent extraction, chromatographic separation, and crystallization to obtain high-purity this compound. Advanced techniques like high-performance liquid chromatography (HPLC) are often employed to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Isochandalone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its chemical properties.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties .
Scientific Research Applications
Isochandalone has a wide range of scientific research applications, including:
Mechanism of Action
Isochandalone exerts its effects through various molecular targets and pathways. It interacts with cellular proteins and enzymes, modulating their activity and leading to specific biological outcomes. For instance, this compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Isochandalone is unique among prenylated isoflavones due to its specific chemical structure and biological activities. Similar compounds include:
Genistein: Another isoflavone with antioxidant and anticancer properties.
Daidzein: Known for its estrogenic activity and potential health benefits.
Biochanin A: Exhibits anti-inflammatory and anticancer effects.
This compound stands out due to its distinct prenylation pattern and the combination of hydroxyl groups, which contribute to its unique chemical and biological properties .
Properties
IUPAC Name |
3-(2,2-dimethylchromen-6-yl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O5/c1-14(2)5-7-17-19(26)12-21-22(23(17)27)24(28)18(13-29-21)15-6-8-20-16(11-15)9-10-25(3,4)30-20/h5-6,8-13,26-27H,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDNUXBRPAPDBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC4=C(C=C3)OC(C=C4)(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317484 | |
Record name | Isochandalone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121747-90-8 | |
Record name | Isochandalone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121747-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isochandalone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What other compounds were found alongside Isochandalone in Ulex jussiaei?
A1: The research paper primarily focuses on the discovery and characterization of a new isoflavone called Derrone. While it mentions this compound being found in Ulex jussiaei alongside other compounds like ulexins A-C, lupalbigenin, isolupalbigenin, 7-O-methylisolupalbigenin, isoderrone, ulexone A, pterocarpans, 4-hydroxylonchocarpine, and crotaramosmine, it doesn't delve into their individual properties or relationships [].
Q2: Does the research provide any data regarding the structure, activity, or properties of this compound?
A2: Unfortunately, the research abstract primarily focuses on Derrone and does not provide specific details about the structure, activity, or properties of this compound []. Further research would be needed to explore those aspects.
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